4-nitro-N-3-quinolinylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-nitro-N-quinolin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-18(20)13-5-7-14(8-6-13)23(21,22)17-12-9-11-3-1-2-4-15(11)16-10-12/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRHMKMFRULZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Moieties
4-Nitro-N-(pyridin-4-yl)benzenesulfonamide
- Structure: Replaces the quinoline group with a pyridine ring.
- Synthesis : Crystallized using trichloroacetic acid and ethyl acetate, forming stable, colorless crystals .
- Applications : Used as a precursor for crystallographic studies due to its conformational flexibility .
N-(4-(Furan-3-yl)benzyl)quinoline-8-sulfonamide
- Structure: Sulfonamide attached at position 8 of quinoline, with a furan-substituted benzyl group.
- Key Differences: The furan moiety introduces oxygen-based hydrogen bonding capacity, while the sulfonamide’s position on quinoline affects spatial orientation .
- Applications : Explored for targeting aromatic interaction sites in enzymes .
3-(2-Mercapto-4-Oxo-4H-Quinazolin-3-Yl) Benzenesulfonamides
- Structure: Features a quinazolinone core (with a ketone and thiol group) instead of quinoline.
- Key Differences : The mercapto (-SH) group enhances nucleophilicity, enabling disulfide bond formation in biological systems.
- Activity : Demonstrates strong inhibitory effects against carbonic anhydrases due to thiol-mediated zinc binding .
Substituent Variation on the Sulfonamide Nitrogen
N-Butyl-4-nitrobenzenesulfonamide
- Structure: A linear alkyl chain (butyl) replaces the quinolinyl group.
- Key Differences : Increased hydrophobicity alters solubility and membrane permeability.
- Synthesis : Produced via nucleophilic substitution of benzenesulfonyl chloride with butylamine .
N-Cyclopropyl-4-nitrobenzenesulfonamide
Substituent Variation on the Benzene Ring
4-Chloro-3-nitrobenzenesulfonamide
- Structure : Nitro and chloro groups at positions 4 and 3, respectively.
- Key Differences : The electron-withdrawing chloro group increases acidity (pKa ~8.2) compared to the parent compound.
- Applications : Used as an intermediate in dye synthesis and protease inhibition .
4-Hydroxy-3-nitrobenzenesulfonamide
- Structure : Hydroxy group at position 4, nitro at position 3.
- Key Differences : The hydroxy group enables hydrogen bonding, improving solubility in polar solvents.
- Activity: Evaluated for antioxidant properties due to phenolic resonance stabilization .
Comparative Data Table
Key Research Findings
- Electronic Effects : Nitro groups at the para position enhance electrophilicity, improving binding to electron-rich enzyme active sites .
- Steric Influence: Quinoline’s bicyclic structure provides greater steric hindrance than pyridine, reducing off-target interactions in enzyme inhibition .
- Solubility Trends : Hydrophobic N-alkyl derivatives (e.g., N-butyl) exhibit lower aqueous solubility but improved blood-brain barrier penetration .
Q & A
Q. What are the standard synthetic routes for 4-nitro-N-3-quinolinylbenzenesulfonamide, and what key reagents or conditions are required?
The synthesis typically involves a multi-step process starting with sulfonylation of the quinoline amine group. Key steps include:
- Sulfonyl chloride activation : Reacting 4-nitrobenzenesulfonyl chloride with 3-aminoquinoline under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or DMF .
- Temperature control : Reactions are often conducted at 0–5°C to prevent side reactions, followed by gradual warming to room temperature .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures is employed to isolate the product .
Q. How is the structural integrity of 4-nitro-N-3-quinolinylbenzenesulfonamide confirmed post-synthesis?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the quinoline proton environment and sulfonamide linkage .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis validates stoichiometry .
Q. What structural features of 4-nitro-N-3-quinolinylbenzenesulfonamide influence its reactivity?
- Electron-withdrawing nitro group : Enhances sulfonamide electrophilicity, facilitating nucleophilic substitutions .
- Quinoline core : The aromatic system and nitrogen atom enable π-π stacking and hydrogen bonding, critical for biological interactions .
- Sulfonamide linkage : Provides stability under acidic/basic conditions and serves as a hydrogen bond acceptor .
Advanced Research Questions
Q. How can reaction yields be optimized for 4-nitro-N-3-quinolinylbenzenesulfonamide synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity but require strict anhydrous conditions to avoid hydrolysis .
- Catalyst tuning : Substoichiometric use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation .
- Temperature gradients : Stepwise heating (e.g., 0°C → 25°C → reflux) balances reaction kinetics and side-product suppression .
Q. What methodologies are used to evaluate the biological activity of 4-nitro-N-3-quinolinylbenzenesulfonamide?
- Enzyme inhibition assays : Target enzymes (e.g., PI3K, carbonic anhydrase) are incubated with the compound, and activity is measured via fluorescence or colorimetric substrates .
- Cellular uptake studies : Radiolabeled or fluorescently tagged derivatives track intracellular localization using confocal microscopy .
- Docking simulations : Molecular modeling (e.g., AutoDock) predicts binding affinities to receptor sites, guiding structure-activity relationship (SAR) studies .
Q. How should researchers address contradictions in reported biological data for this compound?
- Batch variability analysis : Compare purity (HPLC ≥95%) and synthetic routes across studies to identify impurities influencing activity .
- Buffer condition optimization : Test activity under varying pH (e.g., 6.5–7.4) and ionic strengths to replicate physiological environments .
- Orthogonal assays : Validate results using independent techniques (e.g., SPR for binding kinetics alongside enzyme assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
